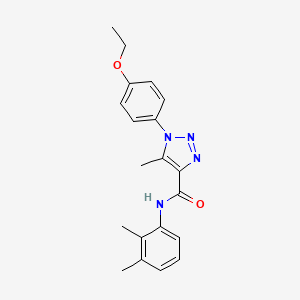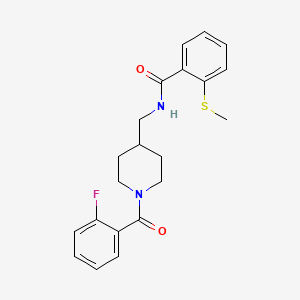![molecular formula C22H18Cl2FN3O2 B3001998 (2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone CAS No. 477870-32-9](/img/structure/B3001998.png)
(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine and piperidine derivatives has been explored in various studies. In one approach, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride to yield piperazine derivatives. This method proved to be simple and convenient, resulting in compounds with potential anticancer and antituberculosis activities . Another study described a general method for synthesizing 3-piperidine(methan)amines and their cyclic analogues. The process involved the reaction of 3,5-dichloro-2H-1,4-oxazin-2-ones and 3-aryl substituted analogues with acetylenic dienophiles to yield pyridines, followed by catalytic hydrogenation and functional group transformation or substitution with ring closure reactions . Additionally, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved through amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, with a reasonable overall yield .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, as demonstrated by the structural characterization of a side product in benzothiazinone synthesis. The compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was analyzed to understand its crystal and molecular structure, which is relevant to the development of new anti-tuberculosis drug candidates . This highlights the importance of structural analysis in the development of pharmaceutical compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine and piperidine derivatives are crucial for their potential pharmacological properties. The reductive amination method used in the synthesis of piperazine derivatives and the reactions involving acetylenic dienophiles, catalytic hydrogenation, and ring closure are examples of the chemical transformations that these compounds undergo. These reactions are not only important for the synthesis of the compounds but also for the modification of their chemical properties to enhance their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine and piperidine derivatives are determined by their molecular structures and the synthesis methods employed. For instance, the overall yield of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was reported to be 62.4%, indicating the efficiency of the synthesis process . The elemental analysis and spectral studies conducted on the synthesized piperazine derivatives provided insights into their composition and structure, which are essential for understanding their physical and chemical behavior .
Aplicaciones Científicas De Investigación
1. Applications in CB1 Receptor Studies
(Landsman et al., 1997) explored the effects of cannabinoid receptor antagonists, emphasizing the role of similar compounds in modulating the human cannabinoid CB1 receptor. This highlights the potential of (2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone in studying neurological pathways and receptor interactions.
2. Antimicrobial Activity
Research by (Patel et al., 2011) involved synthesizing and testing the antimicrobial activity of compounds structurally similar to the specified methanone. Their findings reveal the potential of such compounds in combating bacterial and fungal infections.
3. Anti-HIV Properties
Studies like those by (Ashok et al., 2015) have synthesized β-carboline derivatives with components similar to the queried compound and found them effective against HIV-2 strains. This indicates the potential utility of this compound in antiviral research.
4. Application in Cancer and Tuberculosis Research
Compounds structurally related to the queried methanone have been synthesized and evaluated for their anticancer and antituberculosis activities. (Mallikarjuna et al., 2014) demonstrated the potential of these compounds in treating these diseases, indicating similar possibilities for the compound .
5. Receptor Binding and Pharmacological Studies
Research like (Shim et al., 2002) has delved into the molecular interaction of similar compounds with CB1 cannabinoid receptors, suggesting the applicability of this compound in understanding receptor-ligand interactions.
6. Synthesis and Structure Analysis
(Lv et al., 2013) focused on synthesizing and characterizing novel pyrazole carboxamide derivatives containing piperazine moiety, which relates to the structure of the queried compound. This study enhances our understanding of such compounds' structural and chemical properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2FN3O2/c23-16-5-3-4-15(20(16)24)21(29)14-12-18(26-13-14)22(30)28-10-8-27(9-11-28)19-7-2-1-6-17(19)25/h1-7,12-13,26H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUVBOWZKDSKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CN3)C(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)
![3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3001918.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B3001919.png)
![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)
![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)



![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)
![(E)-4-(Dimethylamino)-N-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]but-2-enamide](/img/structure/B3001929.png)
![1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B3001931.png)

![2-Chloro-N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]acetamide](/img/structure/B3001933.png)